3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate CAS number and properties
3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate CAS number and properties
An In-Depth Technical Guide to 3,3,4,4,5,5,6,6,6-Nonafluorohexyl Methacrylate: Properties, Polymerization, and Advanced Applications
Introduction
3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate is a specialty fluorinated monomer that stands at the intersection of polymer science and advanced materials engineering. Its unique molecular architecture, combining a readily polymerizable methacrylate functional group with a terminal perfluoroalkyl chain, imparts a distinct set of properties to the polymers derived from it. These properties—including exceptional hydrophobicity, oleophobicity, low surface energy, and high thermal and chemical stability—make it a valuable building block for a new generation of high-performance materials.[1][2]
For researchers and professionals in drug development and materials science, this monomer offers a powerful tool for designing surfaces and delivery vehicles with precisely controlled characteristics. From creating anti-fouling coatings for medical devices to formulating novel nanoparticles for hydrophobic drug delivery, the potential applications are both significant and expanding. This guide provides a comprehensive overview of its core properties, polymerization methodologies, and key applications, with a focus on the scientific principles that underpin its utility.
Part 1: Core Physicochemical Properties and Identification
The identity and purity of a monomer are foundational to predictable and reproducible polymer synthesis. 3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate is identified by the CAS Number 1799-84-4 .[1][3] Its structure is characterized by a methacrylate ester at one end and a C4F9 (nonafluoro-tert-butyl) group at the terminus of a hexyl chain. This highly fluorinated segment is primarily responsible for the unique surface properties and chemical resistance of its resultant polymers.
The key quantitative data for this monomer are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1799-84-4 | [1][3] |
| Molecular Formula | C₁₀H₉F₉O₂ | [1] |
| Molecular Weight | 332.16 g/mol | [1] |
| IUPAC Name | 3,3,4,4,5,5,6,6,6-nonafluorohexyl 2-methylprop-2-enoate | [3] |
| Boiling Point | 185.9°C | [1] |
| Appearance | (Typically) Colorless Liquid | N/A |
| Storage Temperature | 2-8°C | [1] |
Part 2: Synthesis and Controlled Polymerization
The utility of 3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate is realized through its polymerization. For advanced applications, particularly in the biomedical field, uncontrolled free-radical polymerization is often inadequate as it produces polymers with broad molecular weight distributions and undefined architectures. Therefore, controlled/"living" radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are the methods of choice.[2]
Rationale for RAFT Polymerization: RAFT polymerization is selected for its exceptional ability to produce well-defined polymers with predetermined molecular weights, low dispersity (Đ), and complex architectures (e.g., block copolymers). This level of control is critical for drug delivery applications, where properties like nanoparticle size, drug loading capacity, and release kinetics are directly tied to polymer chain length and composition.[4][5]
Experimental Protocol: RAFT Polymerization of 3,3,4,4,5,5,6,6,6-Nonafluorohexyl Methacrylate
This protocol describes the synthesis of a well-defined homopolymer. The same principles can be extended to create block copolymers by introducing a second monomer after the first has been consumed.
Materials:
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3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate (Monomer), inhibited, passed through basic alumina to remove inhibitor.
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2-Cyano-2-propyldodecyl trithiocarbonate (CPDT) (RAFT Chain Transfer Agent, CTA).
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2,2'-Azobis(2-methylpropionitrile) (AIBN) (Initiator).
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Anisole (Solvent).
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Methanol (Non-solvent for precipitation).
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Schlenk flask, magnetic stirrer, nitrogen/argon line, oil bath.
Procedure:
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Reagent Preparation: In a 25 mL Schlenk flask, add the monomer (e.g., 2.0 g, 6.02 mmol), CPDT (e.g., 20.7 mg, 0.060 mmol, for a target degree of polymerization of 100), and AIBN (e.g., 2.47 mg, 0.015 mmol, for a [CTA]:[I] ratio of 4:1).
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Solvent Addition: Add anisole (2.0 mL) to the flask to create a 50% w/w solution.
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Deoxygenation: Seal the flask with a rubber septum. Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization. Backfill the flask with nitrogen or argon.
-
Polymerization: Place the flask in a preheated oil bath at 70°C. The reaction is initiated upon the thermal decomposition of AIBN. Allow the reaction to proceed for a predetermined time (e.g., 8 hours) with vigorous stirring.
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Termination: To quench the polymerization, remove the flask from the oil bath and expose the mixture to air by opening the flask. Rapid cooling in an ice bath can also be used.
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Purification: Dilute the viscous reaction mixture with a small amount of tetrahydrofuran (THF). Precipitate the polymer by slowly adding the solution dropwise into a large volume of cold methanol (e.g., 200 mL) while stirring. The polymer will precipitate out as a solid.
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Isolation and Drying: Decant the methanol and redissolve the polymer in a minimum amount of THF, then re-precipitate into cold methanol. Repeat this process two more times to ensure the removal of unreacted monomer and initiator fragments. Collect the final polymer precipitate by filtration and dry under vacuum at 40°C until a constant weight is achieved.
Causality and Self-Validation:
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Inhibitor Removal: The monomer is passed through alumina to remove the storage inhibitor (like MEHQ), which would otherwise scavenge radicals and prevent polymerization.
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Freeze-Pump-Thaw: This step is critical. Oxygen is a potent radical scavenger and its presence leads to poor control over the polymerization, resulting in a polymer with a broad molecular weight distribution. The absence of premature termination is a key aspect of a self-validating protocol.
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[CTA]:[I] Ratio: The ratio of the chain transfer agent to the initiator is crucial for maintaining the "living" character of the polymerization. A higher ratio ensures that most chains are initiated by radicals derived from the CTA, leading to better control over the final polymer structure.
Caption: Workflow for RAFT polymerization.
Part 3: Applications in Drug Development and Advanced Materials
The primary advantage of using 3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate is its ability to create polymers with highly fluorinated side chains. This structure is key to its applications.
Hydrophobic Drug Delivery
A major challenge in pharmaceuticals is the delivery of hydrophobic drugs, which have poor solubility in aqueous environments like the bloodstream. Polymers derived from this monomer can be used to create sophisticated drug delivery vehicles.
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Mechanism: By synthesizing an amphiphilic block copolymer—one block being hydrophilic (e.g., poly(ethylene glycol) methacrylate) and the other being the hydrophobic poly(3,3,4,4,5,5,6,6,6-nonafluorohexyl methacrylate)—these polymers can self-assemble in water. They form core-shell nanoparticles (micelles), where the fluorinated, hydrophobic core encapsulates the drug, and the hydrophilic shell provides stability and biocompatibility in the bloodstream.[6] The extremely hydrophobic nature of the fluorinated core enhances the loading capacity for equally hydrophobic drugs.
Caption: Self-assembly of a fluorinated nanoparticle.
Specialty Coatings and Surfaces
The low surface energy imparted by the nonafluorohexyl groups makes polymers from this monomer ideal for creating repellent surfaces.[1]
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Medical Device Coatings: When applied to medical implants, catheters, or surgical tools, these polymers can create anti-fouling surfaces. Such surfaces resist the adhesion of proteins and bacteria, reducing the risk of infection and implant rejection.
-
Optical Films: The low refractive index of fluoropolymers is beneficial for creating anti-reflective coatings on lenses and optical films.[2]
-
Transdermal Patches: In transdermal drug delivery, methacrylate-based polymers are used as pressure-sensitive adhesives.[7] Incorporating this fluorinated monomer allows for precise tuning of the adhesive's hydrophobicity, which can control the release rate of a loaded drug through the skin.
Part 4: Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate is essential for safety.
Hazard Identification:
-
The substance is classified as a combustible liquid.
-
It is known to cause skin irritation and serious eye irritation.
-
Some safety data sheets indicate it may cause an allergic skin reaction and respiratory irritation.[8][9]
Recommended Handling Procedures:
-
Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8]
-
Avoiding Ignition: Keep away from heat, sparks, open flames, and other ignition sources.[9]
-
First Aid:
-
Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
-
Skin: Wash off with plenty of soap and water. If skin irritation or a rash occurs, get medical advice.[8]
-
Inhalation: Move the person to fresh air. If feeling unwell, seek medical attention.[8][9]
-
Storage:
-
Store in a cool, well-ventilated place, away from heat and direct sunlight.[8]
-
The recommended storage temperature is between 2-8°C to ensure stability and prevent premature polymerization.[1]
-
Keep the container tightly closed.
Conclusion
3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate is more than just a specialty chemical; it is an enabling tool for innovation in materials science and medicine. Its unique fluorinated structure provides a direct route to polymers with low surface energy, high stability, and extreme hydrophobicity. For drug development professionals, the ability to synthesize well-defined block copolymers using this monomer opens new avenues for creating effective delivery systems for challenging hydrophobic therapeutics. By understanding its fundamental properties and employing controlled polymerization techniques, researchers can harness its full potential to design the next generation of advanced functional materials.
References
- 1. 3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. 3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate [synhet.com]
- 4. Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(Pentafluorophenyl Methacrylate) Obtained via RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydrogels for Hydrophobic Drug Delivery. Classification, Synthesis and Applications [mdpi.com]
- 7. Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. multimedia.3m.com [multimedia.3m.com]
- 9. uniprox.de [uniprox.de]
- 10. daikinchemicals.com [daikinchemicals.com]
